![molecular formula C9H8O3S B1623001 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 96334-46-2](/img/structure/B1623001.png)
7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
“7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a chemical compound with the molecular formula C9H8O3S . It’s closely related to “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate”, which has the molecular formula C11H13NO3S .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C9H8O3S . The related compound “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” has a molecular weight of 239.29 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C9H8O3S . The related compound “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” has a molecular weight of 239.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Scientific Research Applications
Synthesis and Characterization
Studies have focused on the synthesis and characterization of benzothiophene derivatives. For instance, Jayaraman, Sridharan, and Nagappan (2010) synthesized 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using a chemoselective process, indicating a broader scope for benzothiophene derivatives in organic synthesis (Jayaraman, Sridharan, & Nagappan, 2010).
Crystallography and Structural Analysis
Dugarte-Dugarte et al. (2021) detailed the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, highlighting the potential of benzothiophene-based compounds in pharmacology due to their therapeutic effectiveness (Dugarte-Dugarte et al., 2021).
Supramolecular Chemistry
In supramolecular chemistry, the construction of metal-organic frameworks (MOFs) using benzothiophene derivatives showcases their utility in creating porous materials for gas adsorption and catalysis. An example is the synthesis of NU-1000, a mesoporous MOF, demonstrating the role of modulators in the crystallization process to achieve phase-pure materials (Webber et al., 2017).
Fluorescence and Sensing Applications
Shi, Liang, and Zhang (2017) synthesized benzo[c]coumarin carboxylic acids with significant fluorescence properties, suggesting applications in material science and molecular sensing (Shi, Liang, & Zhang, 2017).
Catalysis
Ueyama, Mochida, Fukutani, Hirano, Satoh, and Miura (2011) demonstrated the ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids, including benzothiophene derivatives, indicating their potential in developing new synthetic pathways (Ueyama et al., 2011).
properties
IUPAC Name |
7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h4H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHMRAKCRQYYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397495 | |
Record name | STK279704 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96334-46-2 | |
Record name | STK279704 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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